N-[2-(1-cyclohexenyl)ethyl]-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide
Description
Properties
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-3-[[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carbonyl]amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6OS2/c1-11-9-14(18(19,20)21)27(26-11)17-23-13(10-30-17)15(28)24-25-16(29)22-8-7-12-5-3-2-4-6-12/h5,9-10H,2-4,6-8H2,1H3,(H,24,28)(H2,22,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJVSGCABNLREG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NNC(=S)NCCC3=CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s unique combination of substituents distinguishes it from similar hydrazinecarbothioamide derivatives. Key comparisons include:
Key Observations :
- The trifluoromethyl group in the target compound likely enhances lipophilicity compared to the chloro () or nitro () substituents in analogs.
- The cyclohexenyl ethyl group introduces steric effects absent in smaller substituents like ethyl () or phenyl ().
- Thiazole and triazole () cores both enable π-π interactions but differ in electronic profiles.
Physicochemical Properties
While exact data for the target compound is unavailable, comparisons with analogs highlight trends:
Implications :
Bioactivity Considerations
- Hydrazinecarbothioamides are explored for antimicrobial () and enzyme-inhibitory properties.
- Trifluoromethyl groups often improve drug-like properties (e.g., blood-brain barrier penetration).
- Thiazole-pyrazole hybrids are studied in anticancer and anti-inflammatory contexts (e.g., ’s focus on bioactive plant molecules) .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of N-[2-(1-cyclohexenyl)ethyl]-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide?
- Methodology : Use a stepwise approach:
Heterocyclic Core Assembly : Synthesize the pyrazole-thiazole scaffold via cyclocondensation of thiosemicarbazides with α-haloketones under basic conditions (e.g., K₂CO₃ in DMF) .
Functionalization : Introduce the cyclohexenyl-ethyl moiety via nucleophilic substitution or amide coupling, ensuring inert atmosphere to prevent oxidation of sensitive groups (e.g., trifluoromethyl) .
Optimization : Adjust reaction parameters (solvent polarity, temperature gradients) to minimize byproducts. For example, chloroform enhances solubility of hydrophobic intermediates .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- Spectroscopy :
- ¹H/¹³C NMR : Verify substituent positions (e.g., cyclohexenyl protons at δ 5.5–6.0 ppm; trifluoromethyl singlet at δ -60 ppm in ¹⁹F NMR) .
- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm mass error.
- Chromatography :
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodology :
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to isolate variables.
- Statistical Modeling : Apply Design of Experiments (DoE) to identify confounding factors (e.g., solvent residues, pH variations) .
- Meta-Analysis : Compare datasets using tools like Bayesian inference to quantify uncertainty in IC₅₀ values .
Q. What computational tools are effective for predicting binding interactions between this compound and kinase targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses, focusing on the pyrazole-thiazole core’s affinity for ATP-binding pockets .
- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess binding stability under physiological conditions .
- QSAR Models : Train models with descriptors like logP and polar surface area to predict off-target effects .
Q. How can structural modifications enhance the metabolic stability of this compound without compromising activity?
- Methodology :
- Isosteric Replacement : Substitute the hydrazinecarbothioamide group with a bioisostere (e.g., 1,2,4-triazole) to reduce susceptibility to hepatic oxidation .
- Prodrug Design : Mask polar groups (e.g., carbonyl) with ester linkers for improved membrane permeability .
- SAR Studies : Synthesize derivatives with varied cyclohexenyl substituents and correlate logD values with microsomal half-life .
Q. What in vitro/in vivo models are suitable for evaluating the compound’s toxicological profile?
- Methodology :
- In Vitro :
- HepG2 Cells : Measure CYP450 inhibition (e.g., CYP3A4) via luminescent assays .
- hERG Assay : Patch-clamp electrophysiology to assess cardiac risk .
- In Vivo :
- Rodent Studies : Conduct 28-day repeated-dose toxicity tests (OECD 407 guidelines), monitoring liver/kidney biomarkers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
